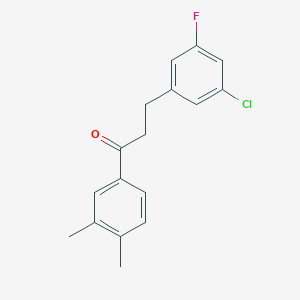

3-(3-Chloro-5-fluorophenyl)-3',4'-dimethylpropiophenone

CAS No.: 898750-76-0

Cat. No.: VC2302878

Molecular Formula: C17H16ClFO

Molecular Weight: 290.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898750-76-0 |

|---|---|

| Molecular Formula | C17H16ClFO |

| Molecular Weight | 290.8 g/mol |

| IUPAC Name | 3-(3-chloro-5-fluorophenyl)-1-(3,4-dimethylphenyl)propan-1-one |

| Standard InChI | InChI=1S/C17H16ClFO/c1-11-3-5-14(7-12(11)2)17(20)6-4-13-8-15(18)10-16(19)9-13/h3,5,7-10H,4,6H2,1-2H3 |

| Standard InChI Key | GXGGSNMIJNSCQP-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C |

Introduction

Chemical Identity and Basic Properties

3-(3-Chloro-5-fluorophenyl)-3',4'-dimethylpropiophenone is an organic compound classified as a propiophenone derivative. It is characterized by a propanone backbone connecting two substituted aromatic rings: a 3-chloro-5-fluorophenyl group and a 3,4-dimethylphenyl group. The compound exhibits the following fundamental properties:

| Parameter | Value | Source |

|---|---|---|

| CAS Registry Number | 898750-76-0 | |

| Molecular Formula | C₁₇H₁₆ClFO | |

| Molecular Weight | 290.76 g/mol | |

| SMILES Notation | O=C(C1=CC=C(C)C(C)=C1)CCC2=CC(F)=CC(Cl)=C2 | |

| MDL Number | MFCD03843944 |

The compound's structure features a ketone functional group connecting the two aromatic ring systems, with the 3',4'-dimethylphenyl group directly attached to the carbonyl carbon and the 3-chloro-5-fluorophenyl group attached via a two-carbon chain.

Physical and Chemical Properties

The physical and chemical properties of 3-(3-Chloro-5-fluorophenyl)-3',4'-dimethylpropiophenone are crucial for understanding its behavior in various chemical reactions and applications. Based on available data, the compound exhibits the following properties:

Structural Analysis

Key Structural Features

The structure of 3-(3-Chloro-5-fluorophenyl)-3',4'-dimethylpropiophenone can be broken down into several key components:

-

A carbonyl group (C=O) serving as the central functional moiety

-

A 3',4'-dimethylphenyl group attached directly to the carbonyl carbon

-

A two-carbon aliphatic chain connecting the carbonyl to the halogenated aromatic ring

-

A 3-chloro-5-fluorophenyl group with halogens at the meta positions

This arrangement results in an extended conjugated system that influences the compound's reactivity and spectroscopic properties. The meta positioning of the halogen substituents on one aromatic ring, combined with the methyl groups at the meta and para positions on the other ring, creates a distinctive electronic distribution throughout the molecule.

Structural Comparison with Related Compounds

Several structurally related compounds appear in the chemical literature, allowing for meaningful comparisons:

These structural analogs showcase the variety of substitution patterns possible within this chemical family, with each variation potentially conferring distinct physicochemical and biological properties.

| Spectroscopic Method | Expected Key Features |

|---|---|

| IR Spectroscopy | Strong C=O stretching band at approximately 1680-1700 cm⁻¹; C-F stretching at 1000-1400 cm⁻¹; C-Cl stretching at 600-800 cm⁻¹ |

| ¹H NMR | Signals for aromatic protons (6.8-7.8 ppm); methyl groups (2.2-2.4 ppm); methylene protons in the propanone chain (2.8-3.4 ppm) |

| ¹³C NMR | Carbonyl carbon signal at approximately 195-205 ppm; aromatic carbons (115-155 ppm); methyl carbons (19-21 ppm); methylene carbons (30-45 ppm) |

| Mass Spectrometry | Molecular ion peak at m/z 290; characteristic fragmentation patterns including loss of CO and cleavage of the propanone chain |

These spectroscopic characteristics would be valuable for compound identification and structural confirmation in research and quality control contexts.

Synthesis and Preparation Methods

The synthesis of 3-(3-Chloro-5-fluorophenyl)-3',4'-dimethylpropiophenone likely follows routes similar to those used for related propiophenone derivatives. Based on established synthetic approaches for analogous compounds, potential synthetic pathways include:

Structure-Activity Relationship Considerations

The specific arrangement of substituents in 3-(3-Chloro-5-fluorophenyl)-3',4'-dimethylpropiophenone may influence its biological and chemical behavior:

-

The chloro and fluoro substituents likely increase lipophilicity and potentially enhance binding to hydrophobic protein pockets

-

Halogen bonding (particularly from the fluorine atom) may contribute to target specificity in biological systems

-

The dimethyl substitution pattern on the second aromatic ring may influence the electronic properties of the carbonyl group

-

The propanone linkage provides conformational flexibility that could be important for fitting into binding sites

These structure-activity considerations would be valuable for guiding any medicinal chemistry investigations involving this compound or its analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume